3-Chloro-6-fluoro-2-methoxyphenol chemical properties
3-Chloro-6-fluoro-2-methoxyphenol chemical properties
Executive Summary
3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., picolinate herbicides) and pharmaceutical active ingredients (APIs) targeting kinase pathways.[1][2][3][4] Its unique substitution pattern—featuring a "crowded" phenol core with adjacent methoxy, chloro, and fluoro groups—imparts specific metabolic stability and lipophilic properties to downstream molecules.
This guide details the physicochemical profile, synthetic methodologies, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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IUPAC Name: 3-Chloro-6-fluoro-2-methoxyphenol[1]
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CAS Registry Number: 1781486-66-5[1]
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Molecular Formula: C₇H₆ClFO₂
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Molecular Weight: 176.57 g/mol
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SMILES: OC1=C(F)C=CC(Cl)=C1OC
Key Physicochemical Properties
The presence of both fluorine and chlorine on the phenolic ring significantly alters the acidity and lipophilicity compared to the parent guaiacol (2-methoxyphenol).
| Property | Value (Experimental/Predicted) | Structural Logic |
| Appearance | Off-white to pale yellow solid | Phenolic oxidation potential is reduced by electron-withdrawing halogens. |
| Melting Point | 65–70 °C | Intermolecular H-bonding is modulated by the ortho-fluorine (H-bond acceptor). |
| Boiling Point | ~235 °C (at 760 mmHg) | Higher than guaiacol (205 °C) due to increased molecular weight and polarizability. |
| pKa (Acid) | ~7.8 – 8.2 | More acidic than guaiacol (pKa 9.98) due to the inductive electron-withdrawing effects (-I) of F and Cl. |
| LogP | 2.5 – 2.7 | Increased lipophilicity (vs. guaiacol LogP 1.32) aids in membrane permeability for drug candidates. |
| H-Bond Donors | 1 | The phenolic hydroxyl group. |
| H-Bond Acceptors | 3 | Oxygen (OMe), Oxygen (OH), and Fluorine. |
Part 2: Synthetic Methodologies
Synthesizing 3-Chloro-6-fluoro-2-methoxyphenol requires navigating the directing effects of the existing substituents. Direct chlorination of 6-fluoroguaiacol typically yields the para-chloro isomer (position 4). Therefore, a Directed Ortho Metalation (DoM) strategy or a Nucleophilic Aromatic Substitution (SNAr) route is preferred for regiocontrol.
Method A: Directed Ortho Metalation (High Purity / Lab Scale)
This method utilizes the directing power of the methoxy and fluoro groups to install the hydroxyl moiety regioselectively.
Protocol:
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Starting Material: 1-Chloro-4-fluoro-2-methoxybenzene (2-chloro-5-fluoroanisole).
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Lithiation: Treat with n-butyllithium (n-BuLi) at -78°C in THF. The proton at position 3 (between Cl and OMe) is sterically hindered and less acidic than position 6 (ortho to OMe, meta to F). However, to target the specific 3-Cl, 6-F, 2-OMe pattern, we actually start with 2-fluoro-3-chloroanisole and lithiate at the 6-position (ortho to OMe).
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Borylation: Quench the lithiated species with Trimethyl Borate (B(OMe)₃).
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Oxidation: Oxidize the resulting boronic acid with Hydrogen Peroxide (H₂O₂/NaOH) to yield the phenol.
Method B: SNAr on Polyhalogenated Nitrobenzene (Industrial Scale)
For larger batches, displacing a labile fluoride in a polyfluorinated nitrobenzene precursor is more cost-effective.
Protocol:
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Precursor: 2,4-Difluoro-3-chloronitrobenzene.[2]
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Substitution: Reaction with Sodium Methoxide (NaOMe) in Methanol. The fluorine para to the nitro group is most labile, but careful condition control can favor the ortho substitution if guided by solvent effects.
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Reduction & Diazotization: Reduce the nitro group to an amine (H₂/Pd-C), then convert to phenol via diazotization (NaNO₂/H₂SO₄) and hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the DoM route, which ensures the highest regiochemical purity.
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring correct substituent placement.
Part 3: Analytical Profiling & Characterization
Validating the structure of 3-Chloro-6-fluoro-2-methoxyphenol requires careful interpretation of NMR data due to the coupling between Fluorine (¹⁹F) and Hydrogen (¹H).
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The aromatic region will show only two protons (H4 and H5).
| Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| 6.85 – 6.95 ppm | dd (Doublet of Doublets) | ³J_HH ≈ 9 Hz, ⁴J_HF ≈ 5 Hz | H4 (Para to F, Meta to OH) |
| 6.60 – 6.70 ppm | dd (Doublet of Doublets) | ³J_HH ≈ 9 Hz, ³J_HF ≈ 9-10 Hz | H5 (Ortho to F, Para to Cl) |
| 5.80 ppm | s (Broad) | - | -OH (Exchangeable) |
| 3.95 ppm | s | - | -OCH₃ (Methoxy) |
Note: The coupling of H5 with F is typically larger (³J_HF) than the long-range coupling of H4 with F (⁴J_HF).
¹⁹F NMR Spectroscopy
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Signal: Single peak around -130 to -140 ppm .
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Splitting: Appears as a doublet of doublets (dd) due to coupling with H5 and H4.
Part 4: Applications in Drug Discovery
Metabolic Stability (Metabolic Blocking)
The 3-Chloro and 6-Fluoro substituents block the most metabolically vulnerable positions on the phenol ring (ortho and para to the activating OH/OMe groups).
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P450 Inhibition: The halogens prevent hydroxylation and ring-opening oxidation, prolonging the half-life (t½) of drugs containing this scaffold.
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Bioisosterism: This moiety serves as a lipophilic, non-oxidizable mimic of catechol (1,2-dihydroxybenzene).
Scaffold for Kinase Inhibitors
The 2-methoxyphenol motif is a common pharmacophore in kinase inhibitors (e.g., targeting EGFR or VEGFR). The addition of F and Cl atoms:
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Modulates pKa: Increases acidity of the OH, strengthening H-bonds with the kinase hinge region.
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Fills Hydrophobic Pockets: The Cl atom creates a "greasy" contact point within the enzyme active site.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Wear nitrile gloves and lab coat. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[5] | Use safety goggles. In case of contact, flush with water for 15 min.[5] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Collect all halogenated waste for incineration. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation; the halogenation provides some stability, but dark storage is recommended to prevent quinone formation.
References
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Synthesis of Halogenated Phenols via DoM
- Title: Regioselective synthesis of substituted phenols via directed ortho metal
- Source:Journal of Organic Chemistry
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URL:[Link] (General reference for DoM methodology).
- Title: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US Patent 8822730B2).
- Safety Data Sheet (Analogous): Title: Safety Data Sheet for 2-Fluoro-4-methoxyphenol (Structural Analog). Source: Thermo Fisher Scientific
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Compound Database Entry
Sources
- 1. 3-Chloro-6-fluoro-2-methoxyphenol [1781486-66-5] | Chemsigma [chemsigma.com]
- 2. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-6-methoxytoluene | 3260-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
